3-Ethyl-4-fluorophenol
Overview
Description
3-Ethyl-4-fluorophenol is a chemical compound with the molecular formula C8H9FO . It has an average mass of 140.155 Da and a monoisotopic mass of 140.063736 Da .
Synthesis Analysis
Several laboratory methods exist for the synthesis of phenols, which could potentially be applied to the synthesis of this compound . These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with a fluorine atom at the 4th position and an ethyl group at the 3rd position . The compound has one hydrogen bond acceptor and one hydrogen bond donor .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 214.7±20.0 °C at 760 mmHg . The compound has a vapor pressure of 0.1±0.4 mmHg at 25°C and an enthalpy of vaporization of 46.9±3.0 kJ/mol . The flash point is 100.3±10.5 °C .Scientific Research Applications
1. Anaerobic Transformation in Environmental Studies
Research by Genthner, Townsend, and Chapman (1989) utilized fluorophenols, including analogs of 3-Ethyl-4-fluorophenol, to investigate the transformation of phenol to benzoate in an anaerobic, phenol-degrading consortium from freshwater sediment. This study provides insights into environmental biodegradation processes and the fate of fluorinated compounds in natural systems (Genthner, Townsend, & Chapman, 1989).
2. Enzymatic Reactions and Polymerization Studies
Battaini et al. (2002) investigated the activity of tyrosinase, a type 3 copper enzyme, towards various fluorophenols including 3-fluorophenol. The study revealed that 3- and 4-fluorophenol undergo rapid polymerization processes when reacted with tyrosinase, which can be critical for understanding enzymatic reactions involving fluorophenols (Battaini et al., 2002).
3. Corrosion Inhibition in Materials Science
A study by Lgaz et al. (2017) explored the inhibition activities of various chalcone derivatives, including those with 4-fluorophenol groups, on mild steel corrosion in acidic environments. These findings are significant for the development of new corrosion inhibitors in materials science (Lgaz et al., 2017).
4. Synthesis of Fluorinated Compounds in Organic Chemistry
Zhou (2008) presented a synthesis of 3-Fluoro-4-nitrophenol, a derivative of this compound, highlighting its importance as a fluoric intermediate in organic synthesis (Zhou, 2008).
5. Pharmaceutical Applications and Drug Development
Chan, Specian, and Pawson (1982) synthesized fluorinated retinoic acids, including analogs with 4-fluorophenol structures, demonstrating their potential in causing regression of skin papillomas in mice. This research has implications in pharmaceutical development and cancer treatment (Chan, Specian, & Pawson, 1982).
Safety and Hazards
The safety data sheet for a similar compound, 4-Fluorophenol, indicates that it is classified as a flammable liquid (Category 4), and it can cause acute toxicity if swallowed, in contact with skin, or if inhaled (Category 4) . It can also cause skin irritation (Category 2) and serious eye irritation (Category 2A) . It is harmful to aquatic life with long-lasting effects (Category 3) .
Mechanism of Action
Target of Action
The primary target of 3-Ethyl-4-fluorophenol is the enzyme 4-fluorophenol monooxygenase . This enzyme is responsible for the defluorination of fluorinated compounds, including this compound .
Mode of Action
This compound interacts with its target, 4-fluorophenol monooxygenase, through a process of NADPH-dependent hydroxylation and defluorination . This interaction results in the breakdown of the compound, effectively removing the fluorine atom .
Biochemical Pathways
The biochemical pathway affected by this compound involves the defluorination of fluorinated compounds . The compound is first converted into fluorocatechol, which then undergoes intra-diol cleavage to form fluoromuconic acid . Depending on the position of the fluorine atom, the fluoromuconic acid can be further catabolized into 3-oxoadipate with the release of a fluoride ion .
Pharmacokinetics
Based on its chemical structure and properties, it can be inferred that the compound is likely to be absorbed and distributed in the body, metabolized primarily through the action of 4-fluorophenol monooxygenase, and excreted as metabolic byproducts .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the defluorination of the compound , leading to the breakdown of the compound and the release of a fluoride ion . This process can potentially lead to the detoxification of the compound, reducing its environmental impact .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the activity of 4-fluorophenol monooxygenase, thereby influencing the defluorination process . Additionally, the compound’s stability and efficacy can be affected by its physical properties, such as its melting and boiling points, solubility in water, and Log P value .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely determined by the fluorine atom, which can form strong hydrogen bonds with proteins and enzymes, influencing their structure and function .
Cellular Effects
Fluorinated compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
Fluorinated compounds are generally stable and resistant to degradation, which could influence their long-term effects on cellular function .
Properties
IUPAC Name |
3-ethyl-4-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEJCZIQOHHOON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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